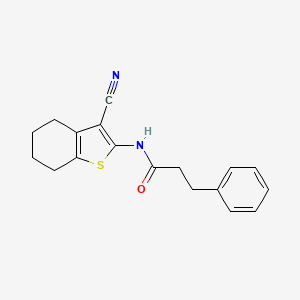
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H18N2OS, with a structure that includes a benzothienyl moiety and a cyano group, which are critical for its biological activity. Its synthesis has been reported to yield satisfactory results using standard organic chemistry protocols .
The primary mechanism of action for this compound involves the inhibition of Jun N-terminal kinases (JNK) 2 and 3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating various cellular processes including apoptosis and inflammation.
Inhibition Potency
Research indicates that this compound exhibits potent inhibitory activity against JNK3 with a pIC50 value of approximately 6.7 and similar potency against JNK2 (pIC50 6.5). Notably, it shows selectivity over JNK1 and other MAPK family members such as p38α and ERK2 . This selectivity is attributed to unique binding interactions within the ATP-binding site of these kinases.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces cellular proliferation in cancer cell lines through its action on JNK pathways. The compound's anti-proliferative effects were evaluated using standard MTT assays where it showed significant dose-dependent inhibition .
Anti-inflammatory Potential
Molecular docking studies suggest that the compound may also act as an anti-inflammatory agent by inhibiting 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. The binding energy calculations indicated a strong affinity for 5-LOX compared to COX-2 inhibitors like Celecoxib .
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis.
- Inflammatory Models : In animal models of inflammation, administration of this compound led to reduced markers of inflammation and improved clinical scores compared to controls.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound compared to other known inhibitors:
| Compound | Target | Binding Energy (kcal/mol) | Ki (nM) |
|---|---|---|---|
| This compound | JNK2 | -8.5 | 807.43 |
| This compound | JNK3 | -8.0 | 925.65 |
| Celecoxib | COX-2 | -12.3 | 12.23 |
| Licofelone | 5-LOX | -8.73 | 443.88 |
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULSLXRHNJOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














